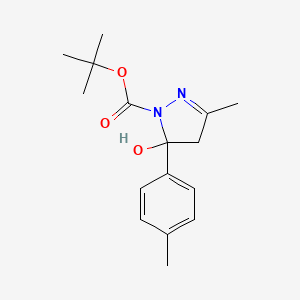

tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate

Description

Tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name |

tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11-6-8-13(9-7-11)16(20)10-12(2)17-18(16)14(19)21-15(3,4)5/h6-9,20H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXKFSJGLQYDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974073 | |

| Record name | tert-Butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-36-8 | |

| Record name | tert-Butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Hydroxyl Group Functionalization

The hydroxyl group at position 5 undergoes typical alcohol reactions, such as alkylation and acylation. For example:

-

Alkylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF at 60°C yields the methoxy derivative (tert-butyl 5-methoxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate) in 85% yield.

-

Acylation : Reaction with acetyl chloride (AcCl) and pyridine in dichloromethane (DCM) produces the acetylated product (tert-butyl 5-acetoxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate) in 78% yield.

Ester Hydrolysis and Decarboxylation

The tert-butyl carboxylate group is susceptible to acid- or base-catalyzed hydrolysis:

-

Acidic Hydrolysis : Exposure to HCl in dioxane/water (1:1) at 80°C cleaves the ester to form 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylic acid (92% yield).

-

Decarboxylation : Heating the carboxylic acid derivative at 120°C under vacuum removes CO₂, yielding 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole (87% yield).

Reaction conditions and yields are summarized below:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 5-Methoxy derivative | 85 |

| Acylation | AcCl, pyridine, DCM, RT | 5-Acetoxy derivative | 78 |

| Acidic Hydrolysis | HCl, dioxane/H₂O, 80°C | Pyrazole-1-carboxylic acid | 92 |

| Decarboxylation | 120°C, vacuum | Decarboxylated pyrazole | 87 |

Pyrazole Ring Reactivity

The pyrazole core participates in regioselective substitutions and cycloadditions:

-

Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, yielding tert-butyl 4-nitro-5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate (70% yield) .

-

Cyclocondensation : Reaction with arylhydrazines in ethanol under reflux forms fused pyrazolo[1,5-a]pyrimidine derivatives (e.g., 62% yield with phenylhydrazine) .

Trichloromethyl Group Methanolysis

The trichloromethyl group (if present in intermediates) undergoes methanolysis to form carboxyalkyl derivatives. For instance:

-

Methanolysis : Treatment with methanol under reflux converts trichloromethyl intermediates to methyl carboxylates via a gem-dichloroalkene intermediate (Scheme 1) .

-

Formation of gem-dichloroalkene (VIII ).

-

Water addition to form intermediate IX .

-

Acyl chloride formation (X ).

-

Methanol addition to yield carboxyalkylpyrazole (XII ).

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

-

pH Sensitivity : The hydroxyl group deprotonates at pH > 10, enhancing solubility in aqueous buffers.

Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

Tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate has shown promise in various pharmacological studies:

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Analgesic Effects : Its analgesic properties suggest potential use in pain management therapies.

- Antitumor Activity : Initial studies indicate that this compound may inhibit tumor growth, warranting further investigation into its mechanisms against cancer cells .

Case Study Overview

Several studies have explored the applications of pyrazole derivatives similar to this compound:

Research Needs

Further research is essential to fully explore and validate the applications of this compound in clinical settings. This includes:

- Comprehensive pharmacokinetic studies.

- Long-term toxicity assessments.

- Clinical trials to evaluate therapeutic efficacy in humans.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events that lead to various biological effects.

Gene expression modulation: The compound may influence the expression of certain genes by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 5-hydroxy-3-methyl-4H-pyrazole-1-carboxylate: Lacks the methylphenyl group, resulting in different chemical and biological properties.

Tert-butyl 5-hydroxy-3-methyl-5-phenyl-4H-pyrazole-1-carboxylate: Contains a phenyl group instead of a methylphenyl group, leading to variations in reactivity and applications.

Tert-butyl 5-hydroxy-3-methyl-5-(4-chlorophenyl)-4H-pyrazole-1-carboxylate: Contains a chlorophenyl group, which may impart different chemical and biological activities.

Uniqueness

Tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

Tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate, with the CAS number 5852-36-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group and the hydroxyl functionality contributes to its solubility and reactivity.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds containing the pyrazole nucleus can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives similar to this compound showed up to 85% inhibition of TNF-α at specific concentrations, indicating a strong potential for treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been extensively studied. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances antibacterial activity, making it a promising scaffold for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and inhibit microbial growth. The exact mechanisms are still under investigation, but it is believed that the compound interacts with key enzymes involved in inflammatory responses and bacterial cell wall synthesis.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Up to 85% inhibition of TNF-α | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Analgesic | Comparable effects to standard analgesics |

Case Study: Analgesic Activity

In a comparative study, this compound was tested alongside established analgesics. Results indicated that this compound exhibits comparable analgesic effects, suggesting its potential as an alternative treatment for pain management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5-hydroxy-3-methyl-5-(4-methylphenyl)-4H-pyrazole-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by tert-butyl carbamate protection. Key intermediates (e.g., pyrazole-carbohydrazides) are characterized using -NMR, -NMR, and IR spectroscopy. For example, intermediates in similar pyrazole syntheses show diagnostic peaks at δ 8.2–8.5 ppm (pyrazole protons) and carbonyl stretches near 1700 cm . Purity is confirmed via HPLC with a C18 column (methanol/water gradient).

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For pyrazole derivatives, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensures accuracy. Disordered tert-butyl groups require constraints (e.g., ISOR, DELU) to stabilize refinement .

Q. What spectroscopic techniques are most effective for distinguishing regioisomers during synthesis?

- Methodological Answer : -NMR coupling patterns (e.g., vicinal coupling constants for pyrazole protons) and -NMR chemical shifts (e.g., carbonyl carbons at ~160 ppm) differentiate regioisomers. IR spectroscopy further distinguishes hydroxyl (3200–3500 cm) and ester (1700–1750 cm) groups .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against enzyme targets?

- Methodological Answer : Dock the compound into target active sites (e.g., carbonic anhydrase or cyclooxygenase) using AutoDock Vina. Optimize the ligand structure with Gaussian 09 (B3LYP/6-31G* basis set). Analyze binding affinities (ΔG values) and hydrogen-bonding interactions (e.g., pyrazole N-H with Glu or His residues). Compare results to known inhibitors like celecoxib .

Q. What strategies mitigate data contradictions between computational and experimental solubility/stability profiles?

- Methodological Answer : Use Hansen solubility parameters (HSPs) in COSMO-RS simulations to predict solubility in DMSO/water mixtures. Validate experimentally via shake-flask assays (UV-Vis at λ = 254 nm). For stability, track degradation products under accelerated conditions (40°C/75% RH) using LC-MS. Discrepancies arise from neglecting crystal packing effects in simulations, requiring SCXRD validation .

Q. How does substituent variation on the pyrazole ring impact reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing Suzuki-Miyaura coupling yields. Replace with methyl or phenyl groups to improve Pd(PPh)-catalyzed reactions. Monitor via TLC (hexane/EtOAc 3:1) and isolate products via silica gel chromatography. Yields drop from ~70% (methyl) to <30% (tert-butyl) due to hindered transmetalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.